molecular formula C26H31N5O3 B605740 2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)- CAS No. 1821428-35-6

2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-

Cat. No. B605740
M. Wt: 461.566
InChI Key: AOTRIQLYUAFVSC-UHFFFAOYSA-N
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Description

The compound “2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-” is structurally related to quizartinib, a known type-II tyrosine kinase inhibitor . It is also related to AZD0156, an exceptionally potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase .

Scientific Research Applications

Phosphodiesterase Inhibition and Platelet Aggregation

  • A study by Meanwell et al. (1991) demonstrated that derivatives of 2H-imidazo[4,5-b]quinolin-2-one were potent inhibitors of cAMP hydrolysis by human platelet phosphodiesterase and inhibited ADP- and collagen-induced aggregation of rabbit blood platelets (Meanwell et al., 1991).

VEGFR-2 Kinase Inhibition

  • Han et al. (2012) synthesized and evaluated a series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as new inhibitors of VEGFR-2 kinase, a key target in anti-angiogenic therapy (Han et al., 2012).

Alzheimer’s Disease Therapy

  • Boulebd et al. (2016) described the synthesis and evaluation of imidazo pyranotacrines, which are non-hepatotoxic, selective acetylcholinesterase inhibitors, and potent antioxidant agents, potentially useful in Alzheimer's disease therapy (Boulebd et al., 2016).

Synthesis of Fused Pyranoazines

  • Research by Stanovnik et al. (1993) involved the synthesis of derivatives of 2H-pyrano[3,2-c]quinoline, which are important for the development of new pharmaceutical compounds (Stanovnik et al., 1993).

Antifungal Properties

  • Hafez and Nahas (2005) synthesized new tricyclic heterocyclic quinolines with potential antifungal properties (Hafez & Nahas, 2005).

Antibacterial Agents

  • Fujita et al. (1996) explored the synthesis and structure-activity relationships of 5-alkoxyimidazoquinolones as potential antibacterial agents (Fujita et al., 1996).

Luminescence in OLEDs

  • Pandey et al. (2017) investigated the luminescence behavior of mono- and dimeric imidazoquinazolines, focusing on their application in organic light-emitting diodes (OLEDs), although they noted rapid device degradation under electrical current (Pandey et al., 2017).

Future Directions

This compound is structurally related to AZD0156, which has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents . This suggests potential future directions for the development and clinical evaluation of this compound.

properties

IUPAC Name

8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTRIQLYUAFVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-

CAS RN

1821428-35-6
Record name AZD-0156
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821428356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-0156
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T0XWC07Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

On a larger scale, 8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (1700.1 g) was suspended in EtOH (20.4 L) in a 50 L vessel then K2CO3 (1948.7 g) and N,N-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine (1731.4 g) added. EtOH (6.8 L) and purified water (5.1 L) were added to the mixture followed by the addition chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (37.3 g). The mixture was heated to reflux (77-80° C.) and stirred for 30 mins at reflux then cooled to 20° C. prior to being distilled under reduced pressure to a volume of 12.6 L. The batch was then cooled to 15-25° C. and purified water (19.9 L) added. The batch was stirred for 1 h 5 mins, filtered and the filter cake washed with purified water (3×3.7 L) then dried under vacuum at 40° C. to afford crude desired material (1978 g, 91.3%). The reaction was repeated on a similar scale to deliver a further 2084 g of crude material. The purification of the crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (2066.9 g) was carried out in 6 portions of 350 g or less. Crude 8-[6-(3-dimethylaminopropoxy)pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one (350.1 g) was charged to a 10 L flask with EtOH (7.7 L) and heated until a solution was formed (68-73° C.). Activated charcoal (35 g) was added and the solution stirred at 70-75° C. for 1 h. The hot solution was filtered using a porosity 3 sinter funnel through a celite pad (˜40 g) in small portions to ensure the product stayed in solution. The celite pad was washed with hot EtOH (2 L) to remove any residual product, on the celite and the initial filtrate charged to the vessel and the wash filtrate was stored in a carboy. This process was repeated with the remaining portions of crude material. After completion of the 6 hot titrations carried out over 2 days the filtrate in the vessel was distilled under reduced pressure until the remaining filtrate (held in a carboy) could be added. The batch was then heated until a solution was formed (69° C.) and the distillation was then continued until the volume in the vessel was equal to 5 volumes of the input material (maximum distillation batch temperature=55° C.). The distillation was stopped and the batch cooled to 5-15° C., filtered, washed with EtOH (2.3 L) and dried to give the pure desired product (1926 g, 93.2% yield).
Name
8-bromo-3-methyl-1-(oxan-4-yl)imidazo[5,4-c]quinolin-2-one
Quantity
1700.1 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 L
Type
solvent
Reaction Step One
Name
Quantity
1948.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
2084 g
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Yield
93.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 2
Reactant of Route 2
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 3
Reactant of Route 3
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 4
Reactant of Route 4
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 5
Reactant of Route 5
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-
Reactant of Route 6
Reactant of Route 6
2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-

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